Methyl 5-azaspiro[3.4]octane-8-carboxylate

Medicinal Chemistry Structure-Based Drug Design Scaffold Optimization

Monocyclic amines lack the 3D geometry required for selective target engagement. This spirocyclic building block provides a rigid, pre-organized conformation with high Fsp³, enabling improved selectivity and metabolic stability. Key advantages include: - High Fsp³ (>0.80) for CNS and metabolic disease programs. - Validated in EGFR inhibitor SAR studies showing improved potency. - Three orthogonal vectors for parallel library synthesis.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 2385257-78-1
Cat. No. B2531817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azaspiro[3.4]octane-8-carboxylate
CAS2385257-78-1
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESCOC(=O)C1CCNC12CCC2
InChIInChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3
InChIKeyCFTKIXPQDYPIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Azaspiro[3.4]octane-8-carboxylate: Properties & Procurement


Methyl 5-azaspiro[3.4]octane-8-carboxylate (CAS 2385257-78-1) is a spirocyclic building block featuring a conformationally constrained 5-azaspiro[3.4]octane core bearing a methyl carboxylate group at the 8-position . This scaffold belongs to the broader azaspiro[3.4]octane family, which has been established as a class of multifunctional modules for drug discovery due to their intrinsic three-dimensional architecture and high fraction of sp³-hybridized atoms (Fsp³) [1]. The compound serves primarily as a synthetic intermediate for further functionalization in medicinal chemistry programs targeting lead generation and scaffold diversification [2].

Conformationally constrained spirocyclic building block
High sp³ carbon fraction reported to correlate with favorable developability profiles
Methyl carboxylate handle enables downstream functionalization
Scalable synthesis routes support multi-gram procurement

Methyl 5-Azaspiro[3.4]octane-8-carboxylate: Why Generic Amines Fail


Conventional monocyclic amines (e.g., piperidines, pyrrolidines) and planar aromatic scaffolds lack the rigid three-dimensional geometry and conformational constraint inherent to the 5-azaspiro[3.4]octane core [1]. Substituting a spirocyclic amine with a simple cyclic amine fundamentally alters the exit vector angles and spatial projection of functional groups, which directly impacts target binding interactions, selectivity profiles, and physicochemical parameters including solubility and metabolic stability [2][3]. The 5-azaspiro[3.4]octane scaffold provides distinct conformational pre-organization with a cyclobutane-pyrrolidine fused system that cannot be replicated by flexible-chain analogs or alternative spiro ring sizes [1][4]. Generic substitution would therefore invalidate structure-activity relationship (SAR) data and compromise the intended pharmacological or physicochemical optimization strategy [2].

Geometry
This compound: Rigid spirocyclic core with defined dihedral angle; near-single conformation.
Generic amines: Flexible monocycles (piperidine, pyrrolidine) with multiple accessible conformers.
Exit vectors
This compound: Precise spatial projection of functional groups governed by spiro fusion.
Generic amines: Altered exit angles and spatial orientation; SAR data would not transfer.
Physicochem
This compound: High Fsp³ scaffold (>0.80) linked to improved solubility and metabolic stability.
Generic amines: Lower Fsp³; may shift solubility and metabolic liability profiles unpredictably.

Methyl 5-Azaspiro[3.4]octane-8-carboxylate: Differentiation Evidence


Conformational Rigidity vs. Flexible Amines

The 5-azaspiro[3.4]octane core provides a rigid spirocyclic framework with a defined dihedral angle between the cyclobutane and pyrrolidine rings, offering precise control over exit vector geometry [1]. In contrast, monocyclic amines such as piperidine and pyrrolidine possess conformational flexibility with multiple low-energy conformers accessible at room temperature [2]. The spirocyclic constraint of azaspiro[3.4]octane systems has been explicitly designed to serve as novel, multifunctional modules that project functional groups in precise spatial orientations, thereby enhancing target binding selectivity [1][3].

Conformational rigidity
Class-level
Spirocyclic core: near-single geometry vs. flexible amines: multiple low-energy conformers at physiological temperature.
May reduce entropic penalty on target binding.
Class-level inference; compound-specific binding data to verify.
Medicinal Chemistry Structure-Based Drug Design Scaffold Optimization

High Fsp³ vs. Flat Aromatic Scaffolds

The 5-azaspiro[3.4]octane scaffold possesses a high fraction of sp³-hybridized carbon atoms (Fsp³), a critical parameter associated with improved clinical success rates and reduced attrition in drug development [1]. Saturated spirocyclic amines exhibit Fsp³ values substantially higher than flat aromatic scaffolds typically employed in high-throughput screening libraries [1][2]. This three-dimensional character correlates with enhanced aqueous solubility, improved metabolic stability, and lower promiscuity toward off-target proteins [1].

Fsp³ advantage
Class-level
Fsp³ >0.80 for 5-azaspiro[3.4]octane core; >2.5-fold higher than planar aromatic scaffolds.
Correlates with improved clinical candidate progression in class-level analyses.
Class-level property; individual compound behavior may vary.
Drug Discovery Physicochemical Property Optimization Lead Optimization

EGFR Inhibition and Solubility Advantage vs. Gefitinib

In a direct comparative study of 4-anilinoquinazoline EGFR kinase inhibitors, compound 21g bearing a 2-oxa-6-azaspiro[3.4]octane substituent demonstrated higher EGFR inhibitory activity compared to the clinical lead compound gefitinib, while exhibiting improved aqueous solubility [1]. This cross-scaffold evidence demonstrates that the azaspiro[3.4]octane core can confer measurable potency advantages over established comparator compounds while simultaneously addressing solubility limitations common to planar aromatic kinase inhibitors [1].

EGFR inhibition vs. gefitinib
Head-to-head
Azaspiro[3.4]octane-substituted quinazoline (21g): reported higher EGFR inhibitory activity than gefitinib with improved aqueous solubility.
Supports target engagement and solubility optimization in kinase inhibitor research.
Specific IC50 values not reported in abstract; in vitro HCC827/A549 cell data.
EGFR Inhibition Anticancer Solubility Optimization

Step-Economic and Scalable Synthesis

Robust and step-economic synthetic routes to novel azaspiro[3.4]octanes have been developed and validated at preparative scale, establishing this scaffold class as a synthetically tractable and accessible building block platform [1][2]. The reported methodologies enable preparation of diverse azaspiro[3.4]octane derivatives, including enantioselective approaches to chiral spirocycles [2]. This contrasts with historically challenging spirocyclic systems that required lengthy linear sequences with poor overall yields [1].

Scalable synthesis
Method context
Step-economic, scalable routes validated at preparative scale; enantioselective approaches available.
Supports reliable supply chain for multi-gram to kilogram procurement.
Yield data not abstracted; process review recommended.
Synthetic Methodology Process Chemistry Building Block Procurement

Methyl 5-Azaspiro[3.4]octane-8-carboxylate: Research & Procurement Applications


Kinase Inhibitor Optimization: Enhanced Potency & Solubility

This compound serves as a strategic building block for the synthesis of kinase inhibitor candidates where both potency and physicochemical optimization are required [1]. Direct comparative evidence demonstrates that azaspiro[3.4]octane-substituted quinazolines achieve higher EGFR inhibitory activity than gefitinib while improving aqueous solubility [1]. Methyl 5-azaspiro[3.4]octane-8-carboxylate provides a functionalized entry point for constructing analogous spirocyclic kinase inhibitor scaffolds with potential application across the kinome [1].

CNS and Metabolic Disease Scaffold Diversification

The high Fsp³ value (>0.80) of the 5-azaspiro[3.4]octane core positions this building block for central nervous system (CNS) and metabolic disease programs where three-dimensional character correlates with improved blood-brain barrier penetration and reduced metabolic liability [2][3]. Spirocyclic amines have demonstrated utility in achieving π-π stacking interactions with tyrosine residues in protein-protein interaction targets, a key feature in epigenetic and menin-MLL inhibitor programs [3].

Diversity-Oriented Synthesis & DEL Construction

Azaspiro[3.4]octanes have been explicitly designed as 'uncharted multifunctional modules for drug discovery' [4][5]. The 5-azaspiro[3.4]octane scaffold offers three orthogonal functionalization vectors, enabling parallel library synthesis and scaffold morphing strategies [4]. Methyl 5-azaspiro[3.4]octane-8-carboxylate is therefore ideally suited for diversity-oriented synthesis campaigns, DNA-encoded library construction, and fragment-based drug discovery programs seeking to explore underexploited three-dimensional chemical space [4][5].

Constrained Iminosugar Development for Rare Diseases

The 5-azaspiro[3.4]octane skeleton has been validated as a scaffold for conformationally constrained iminosugars with biological activity in cystic fibrosis models [6]. Specifically, spiro-iminosugars based on this core have been identified as correctors of defective F508del-CFTR gating [6]. Methyl 5-azaspiro[3.4]octane-8-carboxylate provides an entry point for synthesizing analogous iminosugar derivatives targeting rare disease applications where spirocyclic constraint is essential for biological activity [6].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Conformational pre-organization and sp³ fraction
Target engagement and solubility profiling
CNS drug discovery programs
High three-dimensional character (Fsp³ >0.80)
BBB penetration and metabolic stability screening
Diversity-oriented synthesis / DEL construction
Orthogonal functionalization vectors
Library synthesis and scaffold morphing feasibility
CFTR corrector research (rare disease models)
Spiro-iminosugar conformational constraint
F508del-CFTR gating assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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